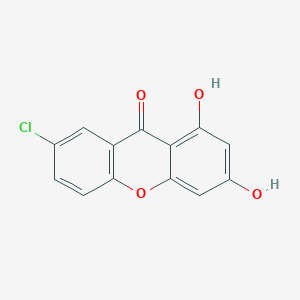
7-Chlor-1,3-dihydroxy-9H-xanthen-9-on
Übersicht
Beschreibung
7-chloro-1,3-dihydroxy-9H-xanthen-9-one is a synthetic organic compound belonging to the xanthone family Xanthones are known for their diverse biological activities and are often used in medicinal chemistry
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-chloro-1,3-dihydroxy-9H-xanthen-9-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential antioxidant and antimicrobial properties. The presence of hydroxyl groups and the xanthone core contribute to its ability to scavenge free radicals and inhibit microbial growth.
Medicine
In medicinal chemistry, 7-chloro-1,3-dihydroxy-9H-xanthen-9-one is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of dyes and pigments due to its chromophoric properties. It can also serve as a precursor for the synthesis of other xanthone derivatives used in various applications.
Biochemische Analyse
Biochemical Properties
7-chloro-1,3-dihydroxy-9H-xanthen-9-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it can interact with cytochrome P450 enzymes, which are involved in drug metabolism. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex .
Cellular Effects
The effects of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of kinases, which are crucial for signal transduction. This modulation can lead to altered gene expression patterns, affecting cell proliferation, differentiation, and apoptosis. Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, 7-chloro-1,3-dihydroxy-9H-xanthen-9-one exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access. This inhibition can be competitive or non-competitive, depending on the nature of the interaction. Furthermore, it can activate or inhibit transcription factors, leading to changes in gene expression. These molecular mechanisms are crucial for understanding its biochemical and pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade under others, leading to a loss of activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At high doses, it can become toxic, leading to adverse effects such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
7-chloro-1,3-dihydroxy-9H-xanthen-9-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and transferases, which are crucial for its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux, altering the levels of various metabolites in the cell .
Transport and Distribution
The transport and distribution of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound can be transported across cell membranes by active or passive mechanisms, depending on its chemical properties .
Subcellular Localization
The subcellular localization of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one is crucial for its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may accumulate in the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding its subcellular localization helps in elucidating its precise biochemical roles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dihydroxybenzoic acid and 4-chlororesorcinol.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a dehydrating agent like polyphosphoric acid (PPA) or sulfuric acid to form the xanthone core.
Chlorination: The xanthone core is then chlorinated using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the 7th position.
Industrial Production Methods
In an industrial setting, the production of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
7-chloro-1,3-dihydroxy-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 7-chloro-1,3-dihydroxyxanthone-9,10-quinone.
Reduction: Formation of 7-chloro-1,3-dihydroxy-9,10-dihydro-xanthen-9-one.
Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 7-chloro-1,3-dihydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The chlorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can lead to the inhibition of enzymes involved in inflammatory pathways or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-dihydroxy-9H-xanthen-9-one: Lacks the chlorine atom, which may affect its biological activity and solubility.
7-bromo-1,3-dihydroxy-9H-xanthen-9-one: Similar structure with a bromine atom instead of chlorine, potentially altering its reactivity and biological effects.
7-chloro-1,3-dihydroxy-9H-xanthen-9-one-4-sulfonic acid: Contains an additional sulfonic acid group, which can enhance its water solubility and alter its biological interactions.
Uniqueness
7-chloro-1,3-dihydroxy-9H-xanthen-9-one is unique due to the specific positioning of the chlorine atom and hydroxyl groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
7-chloro-1,3-dihydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClO4/c14-6-1-2-10-8(3-6)13(17)12-9(16)4-7(15)5-11(12)18-10/h1-5,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWOAGAHMPEFSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C(C=C(C=C3O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1415047.png)
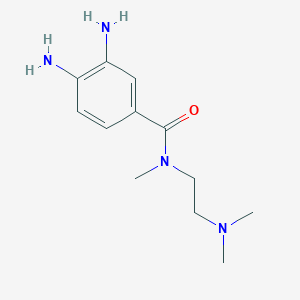

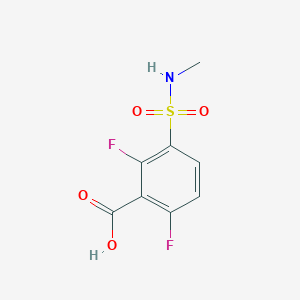
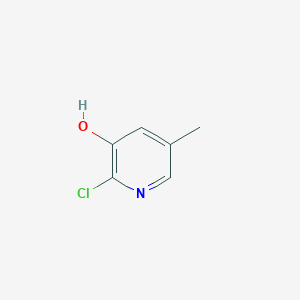
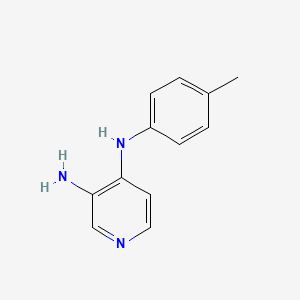

![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]furan-2-carboxylic acid](/img/structure/B1415060.png)
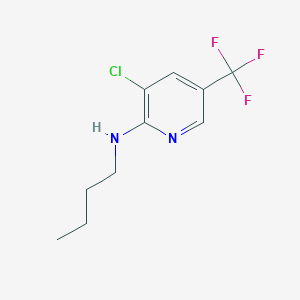

![3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile](/img/structure/B1415065.png)


